

# Spectroscopic Analysis of 3-Pyrimidin-5-yl-benzoic acid: A Comparative Guide

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## Compound of Interest

Compound Name: 3-Pyrimidin-5-yl-benzoic acid

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For researchers in drug discovery and organic synthesis, precise structural elucidation of novel compounds is paramount. This guide provides a detailed interpretation of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for **3-Pyrimidin-5-yl-benzoic acid**. Due to the limited availability of directly published complete experimental spectra for this specific molecule, this guide also presents a comparative analysis with a closely related analogue, 3-aminobenzoic acid, for which reliable data is accessible. This approach allows for a robust prediction and interpretation of the key spectroscopic features.

## Predicted and Comparative Spectroscopic Data

The following tables summarize the predicted  $^1\text{H}$  NMR and  $^{13}\text{C}$  NMR chemical shifts for **3-Pyrimidin-5-yl-benzoic acid**, alongside the experimental data for 3-aminobenzoic acid. The mass spectrometry data provides the expected molecular ion peaks.

Table 1:  $^1\text{H}$  NMR Data (Predicted for **3-Pyrimidin-5-yl-benzoic acid** vs. Experimental for 3-Aminobenzoic acid)

Proton Assignment	Predicted Chemical Shift (ppm)	Multiplicity	Proton Assignment	Experimental Chemical Shift (ppm) [1]	Multiplicity[1]
H-2', H-6' (Pyrimidine)	~9.2	s	-	-	-
H-4' (Pyrimidine)	~8.8	s	-	-	-
H-2 (Benzoic acid)	~8.5	t	H-2	7.15	t
H-4 (Benzoic acid)	~8.2	d	H-4, H-6	7.04-7.09	m
H-6 (Benzoic acid)	~8.0	d	H-5	6.73-6.75	m
H-5 (Benzoic acid)	~7.7	t	-	-	-
COOH	>12	br s	COOH	12.45	s
-	-	-	NH <sub>2</sub>	5.29	s

Table 2: <sup>13</sup>C NMR Data (Predicted for **3-Pyrimidin-5-yl-benzoic acid** vs. Experimental for 3-Aminobenzoic acid)

Carbon Assignment (3-Pyrimidin-5-yl- benzoic acid)	Predicted Chemical Shift (ppm)	Carbon Assignment (3-Aminobenzoic acid)	Experimental Chemical Shift (ppm) [1]
C=O	~167	C=O	168.3
C-2', C-6' (Pyrimidine)	~158	C-3 (NH <sub>2</sub> )	149.2
C-4' (Pyrimidine)	~155	C-1	131.7
C-3 (Benzoic acid)	~135	C-5	129.3
C-1 (Benzoic acid)	~132	C-6	118.4
C-5' (Pyrimidine)	~130	C-2	117.1
C-5 (Benzoic acid)	~129	C-4	114.9
C-6 (Benzoic acid)	~128	-	-
C-2 (Benzoic acid)	~127	-	-
C-4 (Benzoic acid)	~126	-	-

Table 3: Mass Spectrometry Data

Compound	Ionization Mode	Expected [M+H] <sup>+</sup> (m/z)	Expected [M-H] <sup>-</sup> (m/z)
3-Pyrimidin-5-yl- benzoic acid	ESI	201.06	199.05
3-Aminobenzoic acid	ESI	138.06	136.04

## Experimental Protocols

The following are detailed, generalized methodologies for acquiring NMR and mass spectrometry data for aromatic carboxylic acids like **3-Pyrimidin-5-yl-benzoic acid**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

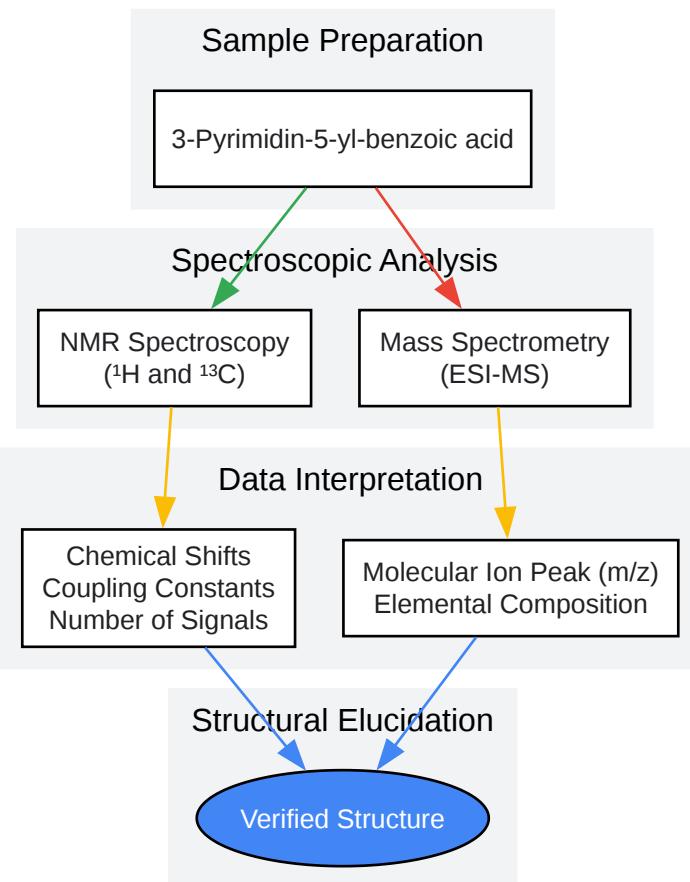
- Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d<sub>6</sub> or CDCl<sub>3</sub>) in a standard 5 mm NMR tube. The choice of solvent is critical, and DMSO-d<sub>6</sub> is often preferred for carboxylic acids to ensure the exchangeable carboxylic proton is observed.
- Instrument Setup:
  - Spectrometer: A 400 MHz or higher field NMR spectrometer.
  - Nuclei: <sup>1</sup>H and <sup>13</sup>C.
  - Temperature: Standard probe temperature (e.g., 298 K).
- <sup>1</sup>H NMR Acquisition:
  - Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
  - Number of Scans: 16 to 64 scans, depending on the sample concentration.
  - Spectral Width: A spectral width of approximately 16 ppm, centered around 6 ppm.
  - Relaxation Delay: A relaxation delay of 1-2 seconds.
- <sup>13</sup>C NMR Acquisition:
  - Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').
  - Number of Scans: 1024 to 4096 scans, as the natural abundance of <sup>13</sup>C is low.
  - Spectral Width: A spectral width of approximately 250 ppm, centered around 125 ppm.
  - Relaxation Delay: A relaxation delay of 2 seconds.
- Data Processing: Process the acquired Free Induction Decays (FIDs) with an appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (e.g., DMSO-d<sub>6</sub> at 2.50 ppm for <sup>1</sup>H and 39.52 ppm for <sup>13</sup>C).

## Electrospray Ionization Mass Spectrometry (ESI-MS)

- Sample Preparation: Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile). Further dilute this stock solution to a final concentration of 1-10  $\mu$ g/mL with the same solvent or a mixture compatible with the mobile phase.
- Instrumentation:
  - Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.
- Analysis Parameters:
  - Ionization Mode: Both positive ( $[M+H]^+$ ) and negative ( $[M-H]^-$ ) ion modes should be used for comprehensive analysis.
  - Infusion: The sample solution can be directly infused into the ESI source via a syringe pump at a flow rate of 5-10  $\mu$ L/min.
  - Source Parameters:
    - Capillary Voltage: 3-4 kV.
    - Nebulizing Gas (e.g., N<sub>2</sub>): Flow rate and pressure should be optimized for stable spray.
    - Drying Gas (e.g., N<sub>2</sub>): Temperature and flow rate should be optimized for efficient desolvation (e.g., 200-300 °C).
  - Mass Analyzer: Set the mass range to scan over a region that includes the expected molecular ion (e.g., m/z 50-500).
- Data Acquisition and Analysis: Acquire the mass spectra in both positive and negative modes. The resulting spectra will show the mass-to-charge ratio (m/z) of the ions. The accurate mass measurement from a high-resolution instrument can be used to confirm the elemental composition of the molecule.

# Workflow for Spectroscopic Data Interpretation

The logical process of elucidating the structure of **3-Pyrimidin-5-yl-benzoic acid** from its spectroscopic data is outlined in the following diagram.



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Caption: Workflow for the structural elucidation of **3-Pyrimidin-5-yl-benzoic acid**.

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## References

- 1. rsc.org [rsc.org]
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